

# Fengabine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fengabine*

Cat. No.: *B1672504*

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IUPAC Name: (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one[1]

CAS Number: 80018-06-0[1]

## Abstract

**Fengabine** (SL-79,229) is a novel psychoactive compound investigated for its antidepressant properties.[2] Although it never reached the market, its unique proposed mechanism of action and favorable side effect profile in early clinical trials continue to make it a subject of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of **Fengabine**, including its chemical identity, proposed mechanism of action, preclinical data, and a summary of its clinical evaluation. Detailed experimental protocols for key preclinical models and analytical methods are also presented to facilitate further research.

## Introduction

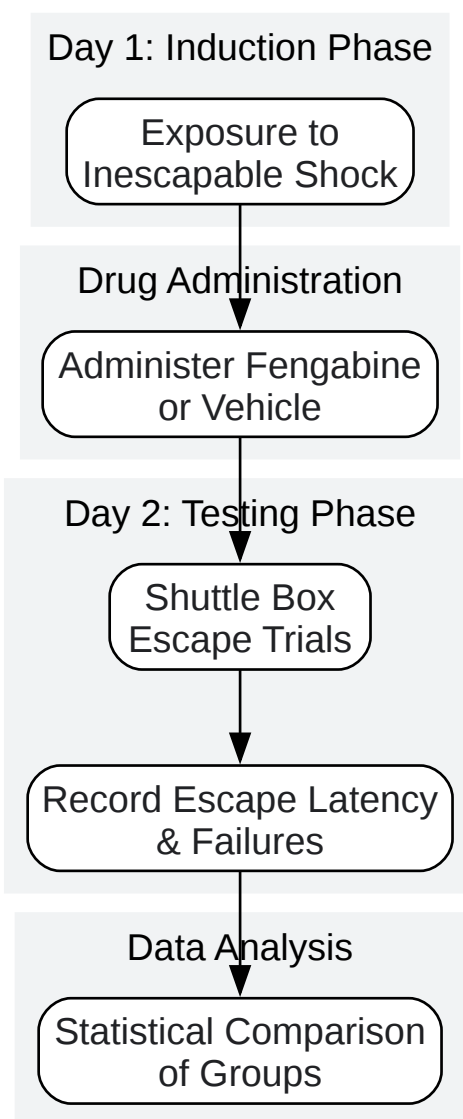
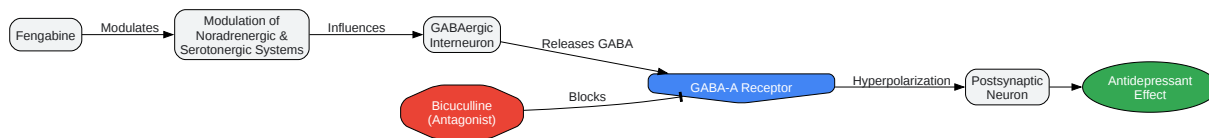
**Fengabine** emerged as a potential antidepressant with a distinct pharmacological profile compared to the classical tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Preclinical studies demonstrated its efficacy in animal models of depression, such as the learned helplessness and olfactory bulbectomy models.[2] Notably, its antidepressant-like effects were reversed by antagonists of the GABA-A receptor, suggesting a GABAergic mechanism.[2] However, further investigations revealed that **Fengabine** does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.[1] In clinical trials, **Fengabine**

exhibited efficacy comparable to TCAs but with a more rapid onset of action and a significantly better side effect profile, particularly a lack of sedative effects.[1]

## Proposed Mechanism of Action

The precise molecular mechanism of **Fengabine**'s antidepressant action remains to be fully elucidated. However, experimental evidence strongly suggests an indirect GABAergic pathway. The leading hypothesis is that **Fengabine** modulates the activity of other neurotransmitter systems, which in turn enhances GABAergic transmission. This is supported by the fact that its behavioral effects in animal models are blocked by the GABA-A receptor antagonist, bicuculline.[2]

While **Fengabine** does not directly interact with GABA receptors, it has been shown to influence noradrenergic and serotonergic systems. Acutely, it accelerates the turnover rate of norepinephrine in the rat brain.[3] However, it does not inhibit monoamine uptake or monoamine oxidase.[2] The interplay between these neurotransmitter systems and the downstream enhancement of GABAergic signaling is a key area for future research.



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